molecular formula C16H16BrNO3S B3456149 Ethyl 2-[(2-bromobenzoyl)amino]-5-ethylthiophene-3-carboxylate

Ethyl 2-[(2-bromobenzoyl)amino]-5-ethylthiophene-3-carboxylate

Cat. No.: B3456149
M. Wt: 382.3 g/mol
InChI Key: NYOXVGIPFNUMKI-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-bromobenzoyl)amino]-5-ethylthiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromobenzoyl group, an ethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-bromobenzoyl)amino]-5-ethylthiophene-3-carboxylate typically involves the reaction of 2-bromobenzoyl chloride with ethyl 5-ethylthiophene-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-bromobenzoyl)amino]-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(2-bromobenzoyl)amino]-5-ethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-bromobenzoyl)amino]-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-bromobenzoyl)amino]-5-methylthiophene-3-carboxylate
  • Ethyl 2-[(2-chlorobenzoyl)amino]-5-ethylthiophene-3-carboxylate
  • Ethyl 2-[(2-fluorobenzoyl)amino]-5-ethylthiophene-3-carboxylate

Uniqueness

Ethyl 2-[(2-bromobenzoyl)amino]-5-ethylthiophene-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in drug design and development.

Properties

IUPAC Name

ethyl 2-[(2-bromobenzoyl)amino]-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3S/c1-3-10-9-12(16(20)21-4-2)15(22-10)18-14(19)11-7-5-6-8-13(11)17/h5-9H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOXVGIPFNUMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2Br)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[(2-bromobenzoyl)amino]-5-ethylthiophene-3-carboxylate
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Ethyl 2-[(2-bromobenzoyl)amino]-5-ethylthiophene-3-carboxylate
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Ethyl 2-[(2-bromobenzoyl)amino]-5-ethylthiophene-3-carboxylate
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Ethyl 2-[(2-bromobenzoyl)amino]-5-ethylthiophene-3-carboxylate
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Ethyl 2-[(2-bromobenzoyl)amino]-5-ethylthiophene-3-carboxylate
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Ethyl 2-[(2-bromobenzoyl)amino]-5-ethylthiophene-3-carboxylate

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